molecular formula C15H19N5O2 B2523953 4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 887464-30-4

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2523953
CAS No.: 887464-30-4
M. Wt: 301.35
InChI Key: OGYYJVYFWKBJMW-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the prop-2-enyl and propyl groups. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides with nucleophiles in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-2-(2-methylprop-2-enyl)-6-propylpurino[7,8-a]imidazole-1,3-dione

Uniqueness

4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4,7-dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-5-7-18-10(3)9-20-11-12(16-14(18)20)17(4)15(22)19(8-6-2)13(11)21/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYJVYFWKBJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CC=C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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